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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-2,3-dihydro-1,4-benzodioxine, a nitroaromatic heterocyclic compound, serves as a
crucial building block in the landscape of medicinal chemistry and drug discovery. Its structural
motif, featuring a benzene ring fused to a dihydrodioxine ring with a nitro functional group,
makes it a versatile precursor for the synthesis of a wide array of more complex molecules with
significant biological activities. The electron-withdrawing nature of the nitro group and the
inherent chemical properties of the benzodioxane core allow for diverse chemical modifications,
leading to the development of novel therapeutic agents. This technical guide provides an in-
depth overview of its chemical identity, synthesis, and characterization, tailored for
professionals in research and drug development.

Chemical Identity and Properties

The compound, systematically named 6-Nitro-2,3-dihydro-benzo[1][2]dioxine, is also known by
several synonyms, including 6-Nitro-1,4-benzodioxan and 2,3-dihydro-6-nitro-1,4-
benzodioxin.[3] Its fundamental properties are summarized in the table below.
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Property Value Reference

6-Nitro-2,3-dihydro-benzo[1]
IUPAC Name o [3]
[2]dioxine

6-Nitro-1,4-benzodioxan, 2,3-

Synonyms dihydro-6-nitro-1,4- [3]
benzodioxin

CAS Number 16498-20-7 [3]

Molecular Formula CsH7NOa4 [3]

Molecular Weight 181.15 g/mol [3]

Pale yellow to light brown solid

Appearance
PP (predicted)

Synthesis and Purification

The primary synthetic route to 6-Nitro-2,3-dihydro-1,4-benzodioxine is through the electrophilic
nitration of its parent compound, 2,3-dihydro-1,4-benzodioxin. The following experimental
protocol is adapted from a similar nitration reaction of a benzodioxine derivative.[4]

Experimental Protocol: Synthesis of 6-Nitro-2,3-dihydro-
1,4-benzodioxine

Materials:

2,3-dihydro-1,4-benzodioxin
» Trifluoroacetic acid (TFA)
 Nitric acid (fuming)

e Ice

» Deionized water

e Dichloromethane (DCM) or Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate

Silica gel for flash chromatography

Procedure:

In a round-bottom flask, dissolve 2,3-dihydro-1,4-benzodioxin in trifluoroacetic acid and cool
the solution in an ice bath to 0 °C.

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the
temperature at 0 °C with vigorous stirring.

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice
and water.

A precipitate of the crude product should form. If not, extract the aqueous mixture with a
suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

Combine the organic extracts and wash them with deionized water, followed by a saturated
sodium bicarbonate solution, and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure to obtain the crude 6-Nitro-2,3-dihydro-1,4-
benzodioxine.

Purification Protocol

The crude product is typically purified by flash column chromatography on silica gel.

Prepare a silica gel column using a suitable solvent system, for example, a gradient of ethyl
acetate in hexane.

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

Elute the column with the chosen solvent system, collecting fractions.
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e Monitor the fractions by TLC to identify those containing the pure product.

« Combine the pure fractions and evaporate the solvent under reduced pressure to yield the
purified 6-Nitro-2,3-dihydro-1,4-benzodioxine as a solid.

Characterization

The structural elucidation of the synthesized 6-Nitro-2,3-dihydro-1,4-benzodioxine is
accomplished through a combination of spectroscopic techniques. The expected data are
summarized below.

Spectroscopic Data

Technique Expected Observations

Aromatic protons in the range of & 7.0-8.0 ppm.

Methylene protons of the dihydrodioxine ring as
1H NMR a multiplet around 6 4.3-4.4 ppm. The exact

chemical shifts and coupling constants will

depend on the solvent used.

Aromatic carbons in the range of 6 110-150
13C NMR ppm. Methylene carbons of the dihydrodioxine
ring around & 64 ppm.

Characteristic strong asymmetric and symmetric
stretching vibrations for the nitro group (NO2)

IR (Infrared) Spectroscopy around 1520 cm~t and 1340 cm™1, respectively.
Aromatic C-H stretching vibrations above 3000
cm~1, C-O-C stretching vibrations of the ether

linkages.

The molecular ion peak (M*) corresponding to

the molecular weight of the compound (m/z =
Mass Spectrometry (MS) ) ) )

181.04). Fragmentation patterns consistent with

the structure.

Applications in Drug Development
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6-Nitro-2,3-dihydro-1,4-benzodioxine is a key intermediate in the synthesis of various
pharmacologically active compounds. Its primary utility lies in the facile reduction of the nitro
group to an amine, which can then be further functionalized.

e PARP1 Inhibitors: The amino derivative of 6-Nitro-2,3-dihydro-1,4-benzodioxine is a
precursor for the synthesis of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors,
which are being investigated as anticancer agents.[4]

o Anticancer Agents: The benzodioxane scaffold is present in a number of compounds with
demonstrated cytotoxic effects against various cancer cell lines. The nitro-substituted variant
provides a handle for the development of new anticancer drug candidates.

o Other Bioactive Molecules: The versatile nature of the benzodioxane ring system and the
reactivity of the nitro group allow for its incorporation into a wide range of other biologically
active molecules.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
6-Nitro-2,3-dihydro-1,4-benzodioxine.
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Caption: Synthetic and analytical workflow for 6-Nitro-2,3-dihydro-1,4-benzodioxine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 797030-53-6 CAS MSDS (6-NITRO-2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC
ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

e 2. manchesterorganics.com [manchesterorganics.com]
e 3. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]

e 4. Synthesis of 2,3-dihydrobenzol[b][1,4]dioxine-5-carboxamide and 3-0x0-3,4-
dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARPL1 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Nitro-2,3-
dihydro-1,4-benzodioxine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021120#iupac-name-for-6-nitro-2-3-dihydro-
benzodioxine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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